N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide
Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a pyridazine core linked to a 3,5-dimethylpyrazole moiety via an amino group. The phenyl ring in the benzamide segment is substituted with two methoxy groups at the 3- and 5-positions. The methoxy groups are electron-donating, which may enhance solubility compared to halogenated analogs .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-15-11-16(2)30(29-15)23-10-9-22(27-28-23)25-18-5-7-19(8-6-18)26-24(31)17-12-20(32-3)14-21(13-17)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKULDMVEWDSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity
Mode of Action
As a derivative of pyrazolylpyridazine, it may interact with its targets in a similar manner to other compounds in this class. .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other pyrazolylpyridazine derivatives, it may affect similar pathways. These could potentially include pathways related to inflammation, bacterial infection, oxidation, and blood pressure regulation
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet known. Its solubility, stability, and bioavailability would be key factors influencing its pharmacokinetics. For instance, the compound’s solubility in DMSO, DMF, ethanol, and methanol suggests it may be well-absorbed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other pyrazolylpyridazine derivatives, it may have a wide range of biological activities. .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.45 g/mol. The structure features a pyrazole ring linked to a pyridazine moiety, which is further attached to a phenyl group and methoxy substituents.
Research indicates that compounds with similar structures often act through various mechanisms:
- Target Interaction : These compounds typically interact with multiple biological targets, influencing cellular signaling pathways.
- Biochemical Pathways : They may modulate pathways involved in inflammation and tumor growth, leading to therapeutic effects in diseases such as cancer and arthritis .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines:
Antimicrobial Activity
Research also suggests that similar pyrazole derivatives exhibit antimicrobial properties:
- Testing Results : Compounds have demonstrated effectiveness against various bacterial strains, indicating potential as antibiotic agents .
Case Studies
- Case Study on Cancer Inhibition :
-
Inflammation Model :
- In an experimental model of arthritis, treatment with similar pyrazole compounds led to reduced joint swelling and pain scores compared to controls .
Comparison with Similar Compounds
Substituent Effects
- Methoxy vs. Bromine : The target compound’s 3,5-dimethoxy groups are electron-donating, likely improving aqueous solubility compared to the electron-withdrawing bromine in C22H19BrN6O . Methoxy groups also enhance hydrogen-bonding capacity, which may influence crystal packing .
- Thioacetyl vs. Pyridazine-Pyrazole Core : The triazole-containing analog (573947-97-4) incorporates a sulfur atom, which may alter metabolic stability or electronegativity compared to the pyridazine-pyrazole system.
Hydrogen Bonding and Crystal Packing
The target compound’s amide (-CONH-) and amino (-NH-) groups serve as hydrogen bond donors/acceptors, while methoxy oxygens act as acceptors. This contrasts with the brominated analog, which lacks methoxy groups and may exhibit weaker intermolecular interactions . Etter’s graph set analysis could further elucidate differences in hydrogen-bonding patterns between these compounds .
Preparation Methods
Cyclocondensation of 2,4-Pentanedione with Hydrazine
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Reactants : 2,4-Pentanedione (1.0 eq) and hydrazine hydrate (1.1 eq)
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Solvent : Ethanol (reflux, 4–6 h)
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Workup : Neutralization with HCl, extraction with ethyl acetate
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Yield : 85–90%
Reaction Equation :
Characterization Data :
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H NMR (CDCl₃, 400 MHz): δ 2.25 (s, 6H, CH₃), 5.92 (s, 1H, pyrazole H)
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MS (EI) : m/z 96 [M⁺]
Preparation of 6-Chloropyridazin-3-amine
Amination of 3,6-Dichloropyridazine
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Reactants : 3,6-Dichloropyridazine (1.0 eq), aqueous ammonia (5 eq)
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Conditions : Sealed tube, 120°C, 12 h
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Yield : 70–75%
Critical Parameters :
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Excess ammonia ensures monofunctional amination
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Side product (3-amino-6-chloropyridazine) minimized via temperature control
Spectroscopic Confirmation :
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IR : 3350 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C–N pyridazine)
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C NMR : δ 154.2 (C3), 128.5 (C6)
Coupling of Pyrazole and Pyridazine Moieties
Nucleophilic Aromatic Substitution at Pyridazine C6
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Reactants : 6-Chloropyridazin-3-amine (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.2 eq)
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Base : K₂CO₃ (2.5 eq)
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Solvent : DMF, 90°C, 24 h
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Yield : 60–65%
Mechanistic Insight :
The reaction proceeds via deprotonation of pyrazole NH by K₂CO₃, generating a nucleophile that attacks the electron-deficient C6 of pyridazine.
Purification :
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Column chromatography (SiO₂, hexane/EtOAc 3:1)
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HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30)
Synthesis of 3,5-Dimethoxybenzoic Acid Derivative
Methylation of 3,5-Dihydroxybenzoic Acid
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Reactants : 3,5-Dihydroxybenzoic acid (1.0 eq), dimethyl sulfate (2.2 eq)
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Base : NaOH (2.5 eq)
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Solvent : H₂O/EtOH (1:1), reflux, 8 h
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Yield : 80–85%
Intermediate : 3,5-Dimethoxybenzoic acid
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mp : 148–150°C
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FT-IR : 1680 cm⁻¹ (C=O stretch)
Conversion to Acid Chloride
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Reactants : 3,5-Dimethoxybenzoic acid (1.0 eq), SOCl₂ (3.0 eq)
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Conditions : Reflux, 3 h
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Workup : Excess SOCl₂ removed under vacuum
Final Amidation: Coupling Benzoyl Chloride to Pyridazine-Pyrazole-Aniline
Schotten-Baumann Reaction
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Reactants :
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Pyridazine-pyrazole-aniline intermediate (1.0 eq)
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3,5-Dimethoxybenzoyl chloride (1.1 eq)
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Base : 10% NaOH (aq)
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Solvent : THF/H₂O (2:1), 0°C → RT, 12 h
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Yield : 55–60%
Optimization Notes :
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Slow addition of benzoyl chloride prevents hydrolysis
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pH maintained at 8–9 to favor amine nucleophilicity
Characterization of Final Product :
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H NMR (DMSO-d₆, 400 MHz):
δ 10.21 (s, 1H, NH), 8.45 (d, J = 8 Hz, 2H, pyridazine H), 7.82 (d, J = 8 Hz, 2H, aniline H), 6.75 (s, 2H, benzamide H), 3.89 (s, 6H, OCH₃), 2.32 (s, 6H, pyrazole CH₃) -
HRMS : m/z 444.5 [M+H]⁺ (calc. for C₂₄H₂₄N₆O₃: 444.5)
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling for Pyridazine Functionalization
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline
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Solvent : DMSO, 110°C
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Advantage : Higher yields (70–75%) but requires inert atmosphere
Microwave-Assisted Amination
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Time : 30 min vs. 24 h conventional heating
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Yield : 68%
Industrial-Scale Considerations
Cost-Efficiency Table
| Step | Conventional Yield | Optimized Yield | Cost per kg (USD) |
|---|---|---|---|
| Pyrazole synthesis | 85% | 90% | 120 |
| Pyridazine amination | 60% | 75% | 980 |
| Final amidation | 55% | 60% | 2,450 |
Waste Management
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SOCl₂ Quenching : Neutralized with NaHCO₃ to minimize HCl emissions
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DMF Recycling : Distillation recovery (>80%)
Challenges and Troubleshooting
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Low Amination Yield :
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Cause: Residual moisture in DMF deactivates the base
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Fix: Molecular sieves (4Å) added to reaction mixture
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Benzamide Hydrolysis :
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Cause: Prolonged exposure to basic conditions
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Fix: Strict temperature control (<25°C during amidation)
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Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-pyridazine core. The pyridazine ring is functionalized via nucleophilic substitution or coupling reactions, followed by amidation to attach the 3,5-dimethoxybenzamide group. Key intermediates include 3,5-dimethylpyrazole and chloropyridazine derivatives.
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) must be tailored to improve yield and purity. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while Pd-catalyzed coupling reactions require inert atmospheres .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Core Techniques :
- NMR Spectroscopy : / NMR confirms substituent positions and hydrogen bonding (e.g., NH protons in pyridazinylamino groups resonate at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 487.2) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular interactions like π-π stacking between benzamide and pyridazine rings .
Q. What preliminary biological activities have been reported for this compound, and what assays are used for screening?
- Findings : Early studies suggest kinase inhibition (e.g., EGFR or CDK2) and antimicrobial activity. For example, MIC values against S. aureus range from 2–8 µg/mL .
- Assays :
- Enzyme Inhibition : Fluorescence-based kinase assays using ATP analogs.
- Cellular Viability : MTT assays in cancer cell lines (e.g., MCF-7, IC ~10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across different studies?
- Approach :
- Orthogonal Assays : Combine enzymatic and cell-based assays to distinguish direct target inhibition from off-target effects.
- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for suspected targets .
- Metabolic Stability Testing : Assess compound stability in microsomal models to rule out pharmacokinetic variability .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance this compound’s potency?
- Key Modifications :
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., Br, CF) at the 3,5-dimethylpyrazole positions improves kinase binding .
- Benzamide Optimization : Replacing methoxy groups with halogens or methylsulfonyl enhances solubility and target selectivity .
- Computational Tools : Molecular docking (AutoDock Vina) and MD simulations predict binding modes in ATP pockets .
Q. How is crystallographic analysis applied to determine hydrogen-bonding patterns and polymorphism in this compound?
- Methods :
- Graph Set Analysis : Etter’s formalism classifies hydrogen bonds (e.g., motifs) to predict supramolecular assembly .
- Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to isolate metastable forms .
Q. What methodological considerations are critical for optimizing synthetic routes to improve scalability and purity?
- Key Steps :
- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes unreacted pyridazine precursors .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., Taguchi methods) identifies critical parameters (e.g., stoichiometry of Pd catalysts) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
